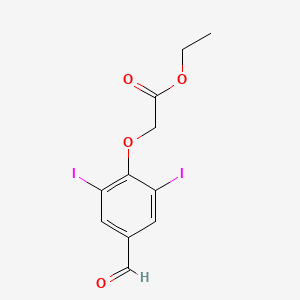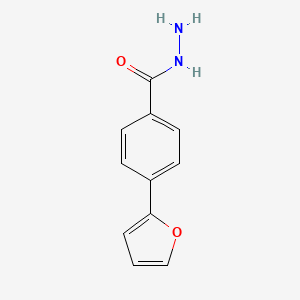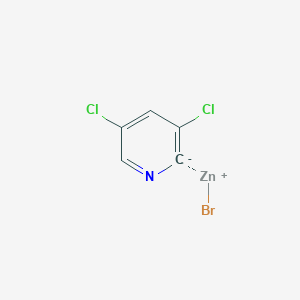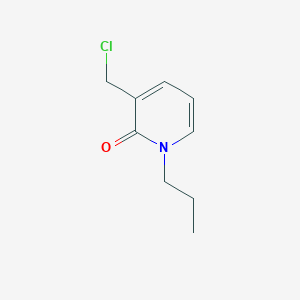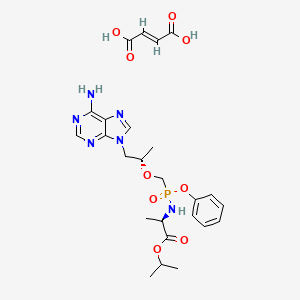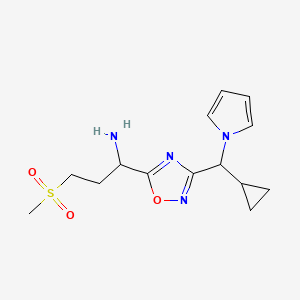
N-(tert-Butyl)-3-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-3-chlorobenzenesulfonamide is an organic compound that features a tert-butyl group attached to a sulfonamide moiety, with a chlorine atom positioned on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)-3-chlorobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzenesulfonyl chloride with tert-butylamine. This reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2). This method is advantageous due to its high yield and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(tert-Butyl)-3-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different functional derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce sulfonic acids or amines .
科学的研究の応用
N-(tert-Butyl)-3-chlorobenzenesulfonamide has several applications in scientific research:
作用機序
The mechanism by which N-(tert-Butyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, the sulfonamide group can interact with enzymes, potentially inhibiting their activity by mimicking the natural substrate or binding to the active site . The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- N-(tert-Butyl)-4-chlorobenzenesulfonamide
- N-(tert-Butyl)-2-chlorobenzenesulfonamide
- N-(tert-Butyl)-3-bromobenzenesulfonamide
Uniqueness
N-(tert-Butyl)-3-chlorobenzenesulfonamide is unique due to the specific positioning of the chlorine atom on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications .
特性
分子式 |
C10H14ClNO2S |
|---|---|
分子量 |
247.74 g/mol |
IUPAC名 |
N-tert-butyl-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-5-8(11)7-9/h4-7,12H,1-3H3 |
InChIキー |
OJBOPFJWTIMTSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


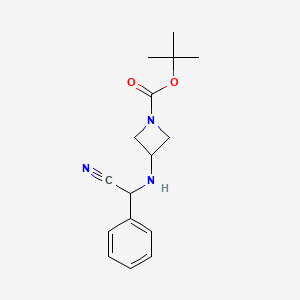
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14886217.png)
![4-{[(2E,5Z)-5-{2-[(4-carboxybenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B14886227.png)
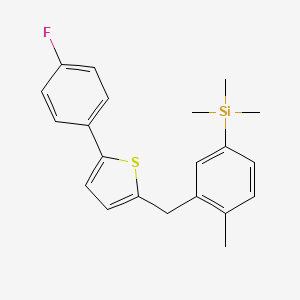
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![tert-Butyl 3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B14886282.png)

